molecular formula C18H15ClFN3OS B2518610 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole CAS No. 897480-54-5

2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole

Cat. No.: B2518610
CAS No.: 897480-54-5
M. Wt: 375.85
InChI Key: CXWGGJPQQSKLBP-UHFFFAOYSA-N
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Description

2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole core, which is known for its diverse biological activities, and a piperazine moiety, which is commonly found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the piperazine ring and the chlorobenzoyl group. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon. The reactions are usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the process. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures in the presence of a catalyst like manganese dioxide .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects. The pathways involved often include signal transduction mechanisms that regulate cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole apart is its unique combination of a benzothiazole core and a piperazine ring, along with the presence of both a chlorobenzoyl group and a fluorine atom.

Properties

IUPAC Name

(2-chlorophenyl)-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3OS/c19-13-5-2-1-4-12(13)17(24)22-8-10-23(11-9-22)18-21-16-14(20)6-3-7-15(16)25-18/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWGGJPQQSKLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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